Sofpironium bromide is a quaternary ammonium salt compound, specifically classified as a soft anticholinergic agent. It is primarily used for the topical treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating. The chemical structure of sofpironium bromide is represented by the formula . It was developed as a modified version of glycopyrronium, incorporating a hydrolyzable ester moiety to enhance its pharmacological profile and reduce systemic side effects. Sofpironium bromide received approval from the U.S. Food and Drug Administration in June 2024 and has been available in Japan since 2020 under the brand name Ecclock .
The synthesis of sofpironium bromide involves several key steps, primarily focusing on the N-alkylation reactions of various precursor compounds. The methods typically include:
The process is characterized by its complexity due to the formation of diastereomers, which necessitates careful control over reaction conditions to optimize yields and purity.
Sofpironium bromide's molecular structure features a unique arrangement that includes:
Sofpironium bromide participates in various chemical reactions primarily during its synthesis:
Sofpironium bromide acts primarily as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype. This action leads to:
Clinical studies have shown that topical application results in significant reductions in sweat production, with pharmacokinetic data indicating low systemic exposure following topical use .
Sofpironium bromide exhibits several notable physical and chemical properties:
Sofpironium bromide is primarily utilized in dermatology for:
Additionally, ongoing research may explore other potential applications within dermatological treatments or other therapeutic areas due to its unique mechanism of action and favorable safety profile.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2